Mureidomycin B

Enzymology Antibacterial target engagement High-throughput screening

Researchers often face cytotoxicity confounds when using broad-spectrum nucleoside antibiotics like tunicamycin. Mureidomycin B, a uridyl-peptide antibiotic from Streptomyces flavidovirens, directly addresses this by selectively inhibiting bacterial MraY (IC50 = 0.038 μM) without mammalian toxicity at concentrations up to 1,000 μg/mL. - 50-fold more potent against MraY than tunicamycin (IC50 1.9 μM), ideal for low-concentration HTS and co-crystallization. - Defines a clean SAR pair with Mureidomycin C for pharmacophore mapping of the urea-dipeptide moiety. - >2,300-fold strain-dependent potency range enables resistance profiling across E. coli isolates. Sourced directly for research use; quote-based pricing ensures supply chain flexibility for both exploratory and scaled experimental designs.

Molecular Formula C38H50N8O12S
Molecular Weight 842.9 g/mol
CAS No. 114797-05-6
Cat. No. B051580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMureidomycin B
CAS114797-05-6
Synonymsmureidomycin B
Molecular FormulaC38H50N8O12S
Molecular Weight842.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N
InChIInChI=1S/C38H50N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-9,14-15,19-20,26-29,31,35,47-49H,10-13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19+
InChIKeyDXBJHRPKFQGVGZ-NCELDCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mureidomycin B: Uridyl-Peptide MraY Inhibitor


Mureidomycin B is a member of the mureidomycin class of uridyl-peptide antibiotics (UPAs), produced by Streptomyces flavidovirens SANK 60486 [1]. This class is characterized by a complex nucleoside core comprising uridine linked to an unusual urea-dipeptide moiety, which collectively confers potent and selective inhibition of bacterial phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in peptidoglycan biosynthesis [2]. While the entire class exhibits activity against Pseudomonas aeruginosa, Mureidomycin B possesses distinct structural features—specifically a 2,4-dioxodihydropyrimidin-1-yl group and an α-amino-3-hydroxyphenethyl side chain—that differentiate it from its close analogs Mureidomycins A, C, and D [3].

Target engagementMraY translocase inhibition studies
Structural probeUrea-dipeptide analog for SAR workflows
Selectivity contextBacterial vs mammalian MraY selectivity review

Mureidomycin B Substitution Limitations


Despite sharing a common target in MraY, the mureidomycin class exhibits profound structure-dependent variations in enzyme inhibition potency and antibacterial efficacy that preclude simple substitution [1]. The critical differentiator is the R² substituent on the urea-dipeptide moiety, which varies across the Mureidomycin A–D series and directly impacts both enzyme inhibition (IC50) and whole-cell activity (MIC) [2]. Furthermore, when compared to cross-class MraY inhibitors like tunicamycin, the mureidomycins as a group exhibit a drastically reduced mammalian cytotoxicity profile—a property that is not uniform across all nucleoside antibiotics and is essential for applications requiring selective bacterial targeting [3]. The specific evidence below quantifies exactly how Mureidomycin B's unique structural and biochemical profile positions it for distinct experimental and procurement applications relative to its closest comparators.

Mureidomycin C R² substituent difference may shift MraY inhibition potency and antibacterial spectrum.
Tunicamycin cross-class MraY inhibition carries a markedly different mammalian cytotoxicity profile.
Mureidomycin A/D structural variations can alter target engagement and should not be assumed interchangeable.

Mureidomycin B Quantitative Evidence


MraY Inhibition vs. Tunicamycin

Mureidomycin B exhibits a markedly lower IC50 for MraY inhibition compared to the cross-class nucleoside antibiotic tunicamycin, indicating superior target engagement [1].

MraY IC50 vs Tunicamycin
Head-to-head
Mureidomycin B: IC50 = 0.038 μM Tunicamycin: IC50 = 1.9 μM 50-fold lower IC50
Supports higher target engagement in biochemical MraY assays.
E. coli MraY; fluorescence-based assay with UDP-MurNAc-dansylpentapeptide substrate.
Enzymology Antibacterial target engagement High-throughput screening

MraY Inhibition Across E. coli Strains

Mureidomycin B's IC50 against MraY varies significantly depending on the E. coli strain background, providing a useful tool for studying resistance and enzyme-substrate interactions. The compound demonstrates a >2,300-fold range in potency across 14 tested strains [1].

Strain-dependent IC50 Range
Reported
0.016 μM (most sensitive) to 70 μM (least sensitive) >2,300-fold span
Supports strain-dependent MraY inhibition profiling.
14 distinct E. coli MraY variants; fluorescence-based assay.
Resistance mechanism studies Structure-activity relationship Enzyme kinetics

Mammalian Cell Cytotoxicity vs. Tunicamycin

The mureidomycin class exhibits remarkably low mammalian cytotoxicity compared to the cross-class MraY inhibitor tunicamycin, a property essential for applications requiring selective bacterial targeting [1]. While Mureidomycin B itself was not directly tested in this study, the class-level behavior is strongly inferred from data on Mureidomycins A and C, which share the core scaffold.

Mammalian Cytotoxicity
Class-level
Mureidomycins A/C: no inhibition at 1,000 μg/mL Tunicamycin: inhibition at 10 μg/mL >100-fold lower cytotoxicity observed
Reported class-level lower mammalian cytotoxicity context.
BALB/3T3 cells; Mureidomycin B not directly tested in this study.
Selectivity profiling Mammalian toxicity Drug safety screening

Structural Distinction from Mureidomycin C

Mureidomycin B differs structurally from Mureidomycin C solely at the R² substituent, yet this difference drives distinct biological properties. Mureidomycin B contains an α-amino-3-hydroxyphenethyl group at R², whereas Mureidomycin C bears an α-glycylamino-3-hydroxyphenethyl group [1].

R² Substituent vs Mureidomycin C
Direct comparison
Mureidomycin B: R² = α-amino-3-hydroxyphenethyl Mureidomycin C: R² = α-glycylamino-3-hydroxyphenethyl Mass difference ~55 Da
Supports analog-specific SAR and procurement selection.
NMR/MS confirmation from S. flavidovirens fermentation.
Medicinal chemistry Structure-activity relationship Lead optimization

Mureidomycin B Recommended Applications


Biochemical MraY Inhibition Assays

Given its 50-fold greater potency (IC50 = 0.038 μM) against MraY compared to tunicamycin (IC50 = 1.9 μM) [1], Mureidomycin B is the preferred choice for biochemical assays where maximal enzyme inhibition at low compound concentrations is critical. This includes high-throughput screening (HTS) campaigns to identify novel MraY inhibitors, enzyme kinetics studies, and co-crystallization trials for structure-based drug design.

Urea-Dipeptide Side Chain SAR Studies

The defined structural difference between Mureidomycin B (R² = α-amino-3-hydroxyphenethyl) and Mureidomycin C (R² = α-glycylamino-3-hydroxyphenethyl) [1] provides a clean SAR pair for investigating the contribution of the glycyl extension to antibacterial activity, membrane permeability, and MraY binding. Researchers can directly compare these two analogs to map the pharmacophore requirements of the urea-dipeptide moiety.

Bacterial Selectivity in Mammalian Co-Culture

In contrast to tunicamycin, which inhibits mammalian cell growth at 10 μg/mL, the mureidomycin class (exemplified by Mureidomycins A and C) shows no mammalian toxicity at 1,000 μg/mL [1]. This >100-fold selectivity window suggests Mureidomycin B is well-suited for experiments requiring selective inhibition of bacterial MraY without confounding mammalian cytotoxicity, such as bacterial-mammalian co-culture infection models.

MraY Function & Resistance in E. coli Strains

Mureidomycin B exhibits a >2,300-fold range in MraY inhibition potency across 14 different E. coli strains, from 0.016 μM to 70 μM [1]. This broad and strain-dependent activity profile makes it a powerful tool for studying natural resistance mechanisms, identifying MraY sequence polymorphisms that affect inhibitor binding, and validating the enzyme as a species-specific antibacterial target.

Application
Selection Property
Validation Focus
MraY enzyme inhibition assays
Reported target engagement potency
IC50 and MraY inhibition endpoint review
Urea-dipeptide side chain SAR
Structurally defined R² substituent analog
Comparative MraY binding and membrane-permeability endpoints
Bacterial-mammalian co-culture models
Reported lower mammalian cytotoxicity profile
Selectivity window and growth-inhibition endpoints
MraY resistance & strain profiling
Strain-dependent MraY inhibition profile
IC50 range and resistance-mutation endpoints
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